molecular formula C11H19BO3 B6174211 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one CAS No. 2609866-15-9

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

Cat. No. B6174211
CAS RN: 2609866-15-9
M. Wt: 210.1
InChI Key:
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound used in various chemical reactions . It’s often used in borylation reactions, where it adds a boron group to other molecules . Another similar compound, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, has a molecular formula of C12H18BNO2 .


Synthesis Analysis

These compounds can be synthesized through various chemical reactions. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of these compounds includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a solid , while 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has an average mass of 219.088 Da .

Mechanism of Action

The exact mechanism of action would depend on the specific reaction these compounds are involved in. For example, in borylation reactions, the boron atom in 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can form a bond with a carbon atom in another molecule .

Safety and Hazards

The safety and hazards of these compounds can also vary. For example, methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate has several hazard statements, including H302, H315, H319, H332, and H335, indicating potential hazards if ingested, in contact with skin, or if inhaled .

Future Directions

The future directions for these compounds could involve further exploration of their reactivity and potential applications in various chemical reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one involves the reaction of cyclobutanone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst.", "Starting Materials": [ "Cyclobutanone", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)" ], "Reaction": [ "Step 1: Dissolve cyclobutanone and the base in a suitable solvent (e.g. ethanol) and stir the mixture at room temperature.", "Step 2: Add the palladium catalyst to the mixture and stir for an additional 30 minutes.", "Step 3: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2609866-15-9

Product Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

Molecular Formula

C11H19BO3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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